molecular formula C13H16O4 B565267 Ibuprofen Carboxylic Acid-d3 CAS No. 1216505-29-1

Ibuprofen Carboxylic Acid-d3

Cat. No.: B565267
CAS No.: 1216505-29-1
M. Wt: 239.285
InChI Key: DIVLBIVDYADZPL-BMSJAHLVSA-N
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Description

Ibuprofen Carboxylic Acid-d3(Mixture of Diastereomers) is a major labeled metabolite of Ibuprofen . It has a molecular formula of C13H13D3O4 and a molecular weight of 239.28 .


Molecular Structure Analysis

The molecular structure of this compound(Mixture of Diastereomers) is represented by the molecular formula C13H13D3O4 . The molecular weight is 239.28 .


Chemical Reactions Analysis

The chemical reactions involving this compound(Mixture of Diastereomers) are not explicitly mentioned in the search results. It is known to be a major labeled metabolite of Ibuprofen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound(Mixture of Diastereomers) include a molecular formula of C13H13D3O4 and a molecular weight of 239.28 .

Scientific Research Applications

  • Synergistic Degradation in Aqueous Environments Ibuprofen, including its carboxylic acid derivatives, has been studied for its environmental impact, particularly its degradation in aquatic environments. Research shows that combined advanced oxidation processes, like sonolytic, photocatalytic, and sonophotocatalytic degradations, can effectively break down ibuprofen in the presence of catalysts like TiO2 or Fe3+. This process, especially in the presence of Fe3+, results in the formation of photoactive complexes with degradation products like carboxylic acids (Madhavan, Grieser, & Ashokkumar, 2010).

  • Anhydride Prodrug of Ibuprofen for Sustained Release The anhydride prodrug form of Ibuprofen has been synthesized to achieve sustained release and minimize irritative effects. This form of ibuprofen, bound to polymers via an anhydride bond, shows potential for extended drug action while shielding the carboxylic acid group (Mizrahi & Domb, 2009).

  • Interaction with Cell Membranes Studies have explored ibuprofen's interaction with cell membranes, such as the effect of ibuprofen at different pH levels on the behavior of dimyristoylphosphatidylcholine (DMPC) liposomes. These studies provide insights into the drug’s membrane-modulating properties and its potential use in drug carriers, especially considering pH-dependent polarity (Foggia et al., 2017).

  • Microbial Transformation in Environmental Contexts The microbial transformation of ibuprofen by Nocardia species has been observed, highlighting the environmental biotransformation processes affecting pharmaceuticals. These findings are significant in understanding the fate of ibuprofen, including its carboxylic acid form, in environmental contexts (Chen & Rosazza, 1994).

  • Amide Derivatives of Ibuprofen for Analgesic and Anti-inflammatory Activities Research into the synthesis of various amide derivatives of ibuprofen has been conducted to explore their analgesic and anti-inflammatory activities. These studies aim to develop novel NSAIDs with fewer side effects compared to traditional forms (Ahmadi et al., 2017).

Mechanism of Action

Target of Action

Ibuprofen Carboxylic Acid-d3, also known as 3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid, primarily targets the cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the conversion of arachidonic acid into prostaglandins . Prostaglandins are responsible for several physiological processes such as inflammation, pain sensitization, and fever .

Mode of Action

The compound interacts with its targets by inhibiting the COX enzymes . This inhibition is achieved through the formation of a salt bridge between the carboxylic acid group of the compound and Arg120 in the active site cavity (ASC) of COX-1 . This interaction blocks the catalytic active site of the COX enzymes, preventing the conversion of arachidonic acid into prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid into prostaglandin PGH2, a precursor of various other prostaglandins . This inhibition disrupts the production of prostaglandins, leading to a reduction in inflammation, pain, and fever .

Pharmacokinetics

This compound exhibits a two-compartment open model pharmacokinetics . The absorption of the compound is rapid and complete when given orally, and its distribution in the body is extensive due to its high binding affinity to plasma albumin . The compound undergoes biotransformation to glucuronide conjugate metabolites, which are excreted in urine . The pharmacokinetics of the compound are minimally influenced by factors such as advanced age, the presence of alcoholic liver disease, or rheumatoid arthritis .

Result of Action

The primary result of the action of this compound is the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, the compound reduces the physiological processes mediated by these molecules, such as inflammation and pain sensitization .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound has a high solubility in organic solvents, such as acetone or propanol, but exhibits a low solubility in water . This solubility profile can affect the compound’s bioavailability and efficacy. Additionally, the compound’s action can be influenced by the presence of other substances. For example, the concomitant use of ibuprofen and aspirin appears to reduce ibuprofen plasma levels to less than half those observed with ibuprofen alone .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ibuprofen Carboxylic Acid-d3 are closely related to its parent compound, Ibuprofen. Ibuprofen is a non-selective reversible inhibitor of cyclo-oxygenase isozyme (COX)-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, including thromboxane and prostacyclin . Therefore, it can be inferred that this compound may interact with these enzymes in a similar manner.

Cellular Effects

For instance, Ibuprofen can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Given its structural similarity to Ibuprofen, it is likely that it exerts its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Ibuprofen, the parent compound, is known to undergo glucuronidation, resulting in the formation of Ibuprofen acylglucoronide . It is possible that this compound is involved in similar metabolic pathways.

Properties

IUPAC Name

3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVLBIVDYADZPL-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721475
Record name 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216505-29-1
Record name 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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